
1,1-二甲基-3-(4-甲基苯基)硫脲
描述
“1,1-Dimethyl-3-(4-methylphenyl)thiourea” is an organosulfur compound . Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .
Synthesis Analysis
Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . The weakening of the C-S bond by C-N pi-bonding is indicated by the short C=S bond in thiobenzophenone, which is 1.63 Å .Chemical Reactions Analysis
Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . They have been the subject of extensive study in coordination chemistry .Physical And Chemical Properties Analysis
The general structure of thiourea is SC(NH2)2 . The term “thioureas” is used for the class of compounds with the general formula (R1R2N)(R3R4N)C=S .科学研究应用
化学结构和性质
1,1-二甲基-3-(4-甲基苯基)硫脲由于其结构而表现出有趣的化学性质。Yeo 和 Tiekink (2019) 对一种类似化合物 1-[N-甲基-N-(苯基)氨基]-3-(4-甲基苯基)硫脲进行了研究,通过光谱学和 X 射线晶体学探索了其化学性质。该分子的 L 形构象和分子内氢键使其具有独特的化学行为 (Yeo & Tiekink, 2019)。
羟基自由基清除
硫脲,包括二甲基硫脲,已被证明是羟基自由基的有效清除剂。Wasil 等人 (1987) 证明硫脲和二甲基硫脲可以清除羟基自由基,并假设它们在减轻生物系统中氧化应激相关损伤方面的潜在应用 (Wasil et al., 1987)。
晶体工程和自组装
该化合物对环境离子溶剂的反应性为在各种条件下研究自组装结构开辟了途径。Phukan 和 Baruah (2016) 讨论了氨基噻唑衍生物的化学反应性在晶体工程中的有趣方面,而氨基噻唑衍生物与硫脲密切相关 (Phukan & Baruah, 2016)。
化学中的反应机理
Broan 和 Butler (1992) 探索了硫脲与 1-苯基丙烷-1,2-二酮的酸催化反应,阐明了该化学过程中涉及的机理和中间体。这项研究有助于理解硫脲在合成化学中的更广泛应用 (Broan & Butler, 1992)。
药理学潜力
尽管对 1,1-二甲基-3-(4-甲基苯基)硫脲在药理学中的具体研究有限,但已经研究了相关硫脲衍生物的药理特性。例如,Thakur 等人 (2017) 合成了硫脲衍生物并评估了它们的抗惊厥活性,突出了硫脲在药物发现中的潜力 (Thakur et al., 2017)。
金属配合物的形成
Koch 等人 (2001) 证明了硫脲衍生物与过渡金属(如 Ni(II) 和 Pd(II))形成金属大环配合物的能力。这一特性使其适用于催化和材料科学 (Koch et al., 2001)。
作用机制
Target of Action
1,1-Dimethyl-3-(4-methylphenyl)thiourea, a derivative of thiourea, has been found to interact with several targets. It has been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and more .
Mode of Action
The compound’s interaction with its targets leads to inhibition of these enzymes. For instance, it inhibits the action of α-amylase and α-glucosidase, enzymes that are involved in the breakdown of complex carbohydrates into simple sugars . By inhibiting these enzymes, the compound can potentially slow down the digestion of carbohydrates, which could be beneficial in managing conditions like diabetes .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the carbohydrate digestion pathway. Normally, α-amylase breaks down polysaccharides into oligosaccharides and disaccharides, which are further hydrolyzed by α-glucosidase into glucose molecules . By inhibiting these enzymes, 1,1-Dimethyl-3-(4-methylphenyl)thiourea can disrupt this pathway, leading to reduced glucose absorption .
Pharmacokinetics
The compound’s ability to inhibit key enzymes both in vitro and in vivo suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of 1,1-Dimethyl-3-(4-methylphenyl)thiourea’s action include the inhibition of key enzymes involved in carbohydrate digestion and neurotransmission . This can lead to reduced glucose absorption and altered neurotransmitter levels, which could have potential therapeutic implications .
安全和危害
未来方向
Thioureas have played their exceptional role in almost every branch of chemistry . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era .
生化分析
Biochemical Properties
1,1-Dimethyl-3-(4-methylphenyl)thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, this compound interacts with glucose-6-phosphatase, an enzyme involved in glucose metabolism . These interactions are primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes.
Cellular Effects
1,1-Dimethyl-3-(4-methylphenyl)thiourea has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1,1-Dimethyl-3-(4-methylphenyl)thiourea involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes through hydrogen bonding and van der Waals interactions, leading to enzyme inhibition . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dimethyl-3-(4-methylphenyl)thiourea change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1,1-Dimethyl-3-(4-methylphenyl)thiourea vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can inhibit specific enzymes without causing significant adverse effects . At high doses, it can lead to toxicity, including liver damage and alterations in hematological parameters . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
1,1-Dimethyl-3-(4-methylphenyl)thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit glucose-6-phosphatase, affecting glucose metabolism and energy production . Additionally, it can modulate the activity of other metabolic enzymes, leading to changes in the levels of key metabolites .
Transport and Distribution
The transport and distribution of 1,1-Dimethyl-3-(4-methylphenyl)thiourea within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
1,1-Dimethyl-3-(4-methylphenyl)thiourea exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . Its localization in these compartments allows it to interact with key biomolecules and exert its biological effects .
属性
IUPAC Name |
1,1-dimethyl-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPKSLOJQQWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351746 | |
| Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-13-1 | |
| Record name | NSC202126 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYL-3-(PARA-TOLYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




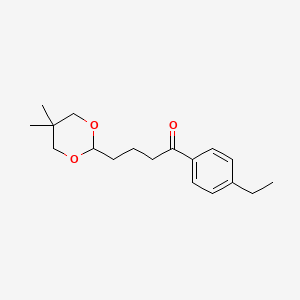
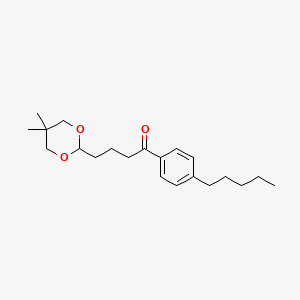
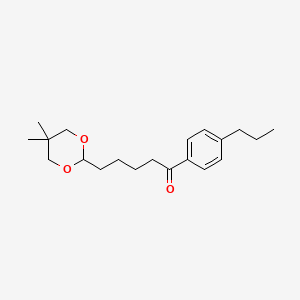
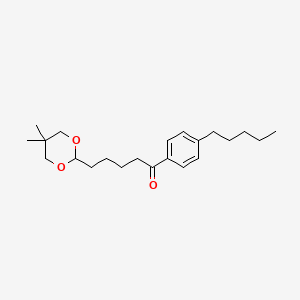
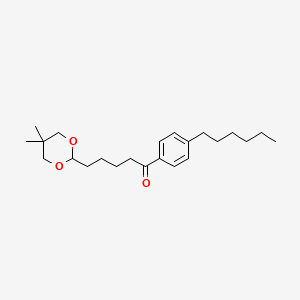
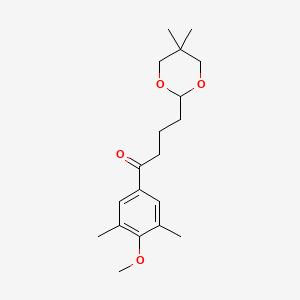
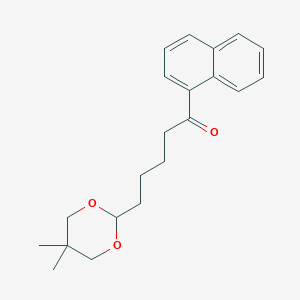


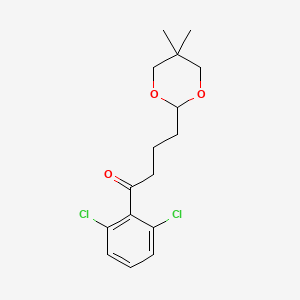

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene](/img/structure/B3025186.png)
